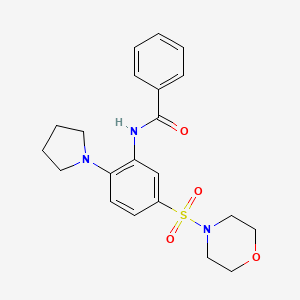

N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide

CAS No.:

Cat. No.: VC16029834

Molecular Formula: C21H25N3O4S

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H25N3O4S |

|---|---|

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | N-(5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylphenyl)benzamide |

| Standard InChI | InChI=1S/C21H25N3O4S/c25-21(17-6-2-1-3-7-17)22-19-16-18(8-9-20(19)23-10-4-5-11-23)29(26,27)24-12-14-28-15-13-24/h1-3,6-9,16H,4-5,10-15H2,(H,22,25) |

| Standard InChI Key | YEFZLCZAGCLTDQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 |

Introduction

N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties. The presence of a morpholinosulfonyl group and a pyrrolidin-1-yl moiety attached to a phenyl ring makes it an interesting candidate for further research in drug development.

Synthesis and Reaction Conditions

The synthesis of N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide involves several key steps that require specific conditions to ensure high yields and purity. These conditions include temperature control, inert atmosphere, and careful monitoring of reaction times. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of the synthesized compound.

Biological Activity and Potential Applications

N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide exhibits significant biological activity, particularly in inhibiting specific enzyme pathways associated with cancer progression. It is hypothesized to interact with targets such as kinases or other signaling molecules, leading to altered cellular responses. Compounds with similar structures have shown potential in inhibiting pathways associated with cancer cell proliferation and inflammatory responses, suggesting therapeutic effects.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide | Morpholinosulfonyl group, pyrrolidin-1-yl moiety | Potential anticancer activity |

| 4-Morpholinobenzenesulfonamide | Morpholino group, sulfonamide | Anticancer activity |

| 2-Pyrrolidinone derivatives | Pyrrolidine ring | Antimicrobial properties |

| Benzamide derivatives | Amide linkage | Various biological activities |

Research Findings and Future Directions

Research on N-(5-(Morpholinosulfonyl)-2-(pyrrolidin-1-yl)phenyl)benzamide indicates its potential as an anti-cancer agent due to its ability to interfere with cellular proliferation and migration pathways. Further studies are needed to fully understand its mechanism of action and to explore its therapeutic applications in oncology. Interaction studies with biological targets will be crucial for determining its efficacy and safety as a pharmaceutical agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume